Tetrabutylammoniumtribromide

Description

Evolution and Significance of TBATB as a Specialized Chemical Reagent

The evolution of Tetrabutylammonium (B224687) Tribromide (TBATB) as a specialized reagent is rooted in the persistent search for safer and more efficient methods in organic synthesis. Traditional brominating agents, particularly liquid bromine, pose significant handling, storage, and toxicity challenges. researchgate.net TBATB's development offered a stable, non-hygroscopic, solid alternative, which simplifies stoichiometric control and enhances safety. chemicalbook.comchem-soc.siboffinaccess.com

Initially recognized for its role as a solid source of bromine, the significance of TBATB has expanded considerably. ottokemi.com It is now established as a highly efficient reagent for a wide array of chemical transformations. Its applications include the bromination of alkenes, alkynes, ketones, phenols, and aromatic amines. globallinker.comchem-soc.siresearchgate.net Researchers have demonstrated its effectiveness in the regioselective bromination of sensitive compounds, such as aromatic amines and flavonoids, where it allows for controlled mono- or di-bromination without significant oxidative or radical side reactions. researchgate.net

Beyond bromination, TBATB serves as a catalyst for numerous organic reactions. It facilitates the preparation of O-isopropylidene derivatives from sugars, the synthesis of bis-indolylmethanes, and the chemoselective cleavage of silyl (B83357) ethers. sigmaaldrich.com Its catalytic activity also extends to oxidation reactions, where it has been used to convert alcohols, aldehydes, and sulfoxides. researchgate.net The compound's role as a phase-transfer catalyst is crucial in reactions involving immiscible aqueous and organic phases, enhancing reaction rates and yields in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comnumberanalytics.com The move towards environmentally benign synthesis has further elevated TBATB's importance, with its use in solvent-free, microwave-induced reactions and one-pot syntheses being a key area of contemporary research. chem-soc.siboffinaccess.comarkat-usa.org

Table 1: Physical and Chemical Properties of Tetrabutylammonium Tribromide

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₆H₃₆Br₃N | globallinker.comchemimpex.com |

| Molecular Weight | 482.18 g/mol | chemimpex.com |

| Appearance | Orange to yellow crystalline powder/solid | globallinker.comchemimpex.com |

| Melting Point | 71-76 °C | chemimpex.comsigmaaldrich.comchemsrc.com |

| Solubility | Insoluble in H₂O; soluble in MeCN, CHCl₃, THF, acetone (B3395972) (with slow reaction), and very soluble in DMF, DMSO. | chemicalbook.com |

| CAS Number | 38932-80-8 | chemimpex.comottokemi.com |

Foundational Principles and Historical Context of Quaternary Ammonium (B1175870) Tribromides in Organic Synthesis

The utility of TBATB is deeply connected to the broader principles of phase-transfer catalysis (PTC) and the development of quaternary ammonium salts as reagents. Phase-transfer catalysis, a concept that gained prominence in the 1960s through the work of chemists like Makosza and Starks, revolutionized synthetic organic chemistry. numberanalytics.comfzgxjckxxb.comacs.org PTC addresses the challenge of reacting chemical species that are soluble in different, immiscible liquid phases (typically aqueous and organic). numberanalytics.com A phase-transfer catalyst, such as the tetrabutylammonium cation in TBATB, facilitates the transfer of a reactant from one phase to the other where the reaction can proceed. numberanalytics.commdpi.com

Quaternary ammonium salts, characterized by a central nitrogen atom bonded to four organic groups, are particularly effective as phase-transfer catalysts due to their dual solubility characteristics. numberanalytics.comnih.gov The bulky, lipophilic organic groups allow the cation to be soluble in organic solvents, while its positive charge enables it to pair with an anion (like bromide or a reactant anion) from the aqueous phase, shuttling it into the organic phase. fzgxjckxxb.com

Quaternary ammonium tribromides (QATBs), including TBATB, evolved as a specific class of these salts. They combine the phase-transfer capability of the quaternary ammonium cation with a reactive tribromide anion (Br₃⁻). wikipedia.orgniscpr.res.in The tribromide ion itself is a key species, acting as a mild and selective electrophilic brominating agent. niscpr.res.inresearchgate.net The synthesis of QATBs has also seen significant evolution, with modern methods focusing on environmentally friendly approaches, such as solvent-free reactions using oxidants like potassium permanganate (B83412) or ammonium persulfate to convert quaternary ammonium bromides into their corresponding tribromides. tandfonline.comresearchgate.net This historical development from the foundational principles of PTC to the synthesis of specialized reagents like TBATB highlights a continuous drive towards creating more practical, selective, and sustainable tools for organic synthesis. tandfonline.com

Current Research Landscape and Future Trajectories for TBATB Applications

The current research landscape for Tetrabutylammonium Tribromide (TBATB) is characterized by its application in green and efficient chemical methodologies. Scientists are actively exploring its use in one-pot, multi-component reactions, which streamline synthetic processes and reduce waste. boffinaccess.comarkat-usa.org For instance, TBATB has been successfully used as a bromine source for the in-situ α-bromination of ketones, which are then immediately reacted with other components in a single vessel to produce complex heterocyclic molecules like quinoxalines. arkat-usa.org

Microwave-induced organic synthesis is another prominent area where TBATB is proving its value. chem-soc.si Solvent-free bromination reactions using TBATB under microwave irradiation have been shown to be extremely rapid and high-yielding for a variety of substrates, including alkenes, ketones, and heterocyclic compounds. chem-soc.si This approach aligns with the principles of green chemistry by minimizing solvent use and energy consumption. chem-soc.si

TBATB's role as a versatile catalyst continues to be a major focus. Recent studies have demonstrated its ability to catalyze aerobic oxidation reactions under visible light, converting toluene (B28343) and its derivatives into valuable aldehydes and benzoic acids. researchgate.net It has also been employed as an efficient generator of hydrogen bromide (HBr) in situ for chemoselective acetalization of carbonyl compounds, a process that is mild and tolerates sensitive functional groups. chemicalbook.comorganic-chemistry.org

Table 2: Selected Research Applications of TBATB

| Application Area | Specific Transformation | Key Features | Reference(s) |

|---|---|---|---|

| Bromination | Selective bromination of phenols and aromatic amines | High regioselectivity (para-bromination), mild conditions. | researchgate.netresearchgate.net |

| α-Bromination of ketones | Used in one-pot synthesis of heterocycles. | arkat-usa.org | |

| Addition to alkenes and alkynes | Forms vicinal dibromides. | chemicalbook.comottokemi.com | |

| Catalysis | Acetalization of carbonyl compounds | Generates HBr in situ, chemoselective for aldehydes over ketones. | chemicalbook.comorganic-chemistry.org |

| Cleavage of tert-Butyldimethylsilyl (TBDMS) ethers | Chemoselective deprotection. | researchgate.netsigmaaldrich.com | |

| Oxidation Reactions | Oxidation of alcohols, aldehydes, sulfoxides, and lower oxyacids of phosphorus. | researchgate.netniscpr.res.inias.ac.in | |

| Acylation of alcohols | Direct condensation with carboxylic acids under solvent-free conditions. | researchgate.net | |

| Green Chemistry | Microwave-induced bromination | Solvent-free, rapid reactions, high yields. | chem-soc.si |

Structure

3D Structure of Parent

Properties

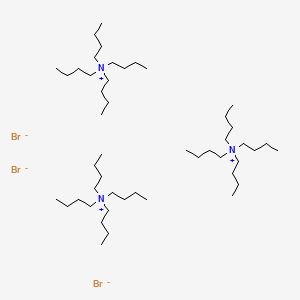

Molecular Formula |

C48H108Br3N3 |

|---|---|

Molecular Weight |

967.1 g/mol |

IUPAC Name |

tetrabutylazanium;tribromide |

InChI |

InChI=1S/3C16H36N.3BrH/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3 |

InChI Key |

SFLXUZPXEWWQNH-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Characterization of Tetrabutylammonium Tribromide

Established Synthetic Pathways for TBATB Preparation in Research Contexts

The traditional and most direct method for synthesizing tetrabutylammonium (B224687) tribromide involves the reaction of tetrabutylammonium bromide (TBAB) with elemental bromine. wikipedia.org This can be achieved by treating solid tetra-n-butylammonium bromide with bromine vapor. wikipedia.org

Another established research-level synthesis involves the reaction of tetrabutylammonium bromide with sodium bromate (B103136) and hydrobromic acid in an aqueous solution. A typical procedure involves stirring a mixture of TBAB and sodium bromate in water, followed by the dropwise addition of 48% aqueous hydrobromic acid. boffinaccess.comarkat-usa.org This method results in the precipitation of an orange-colored solid, which is then filtered, washed with water, and air-dried, affording a high yield of TBATB. boffinaccess.comarkat-usa.org The melting point of the resulting solid is reported to be in the range of 74-76°C. arkat-usa.org

Advanced and Environmentally Conscious Synthesis Protocols for TBATB

In a move towards greener and more sustainable chemistry, several advanced synthetic protocols for TBATB have been developed that avoid the use of hazardous reagents like elemental bromine and hydrobromic acid. ias.ac.ingoogle.com

Biomimetic and Catalytic Approaches for Tribromide Generation

Biomimetic approaches for the synthesis of organic ammonium (B1175870) tribromides (OATBs), including TBATB, have been developed by mimicking the action of vanadium bromoperoxidase. ias.ac.in These methods utilize the catalytic oxidation of bromide ions. One such method involves the use of a peroxovanadium(V) intermediate to oxidize the bromide. ias.ac.in In a typical reaction, vanadium pentoxide (V₂O₅) is dissolved in hydrogen peroxide (H₂O₂), and then a solution of tetrabutylammonium bromide is added, leading to the precipitation of TBATB. ias.ac.inpsu.edu The yield of this reaction can be significantly increased by using a catalytic amount of V₂O₅, dilute sulfuric acid, and two molar equivalents of potassium bromide. psu.edu This approach is considered environmentally benign as it avoids the direct use of bromine and HBr. ias.ac.ingoogle.com

Cerium(IV) ammonium nitrate (B79036) (CAN) has also been employed as an oxidant to mediate the oxidation of tetraalkylammonium bromides to their corresponding tribromides in water, providing a simple, convenient, and environmentally friendly synthetic route. researchgate.net

Solvent-Free and Atom-Economical Synthetic Strategies

The development of solvent-free and atom-economical methods aligns with the principles of green chemistry. While specific solvent-free methods for the synthesis of TBATB are not extensively detailed in the provided results, the use of TBAB as a phase-transfer catalyst in solvent-free conditions for other reactions highlights the potential for such applications. mdpi.com For instance, the synthesis of 2-arylquinazolin-4(3H)-ones has been achieved under microwave-assisted solvent-free conditions using a catalytic amount of TBAB. mdpi.com Similarly, 3,4-dihydropyrano[c]chromenes have been synthesized under solvent-free conditions at elevated temperatures with TBAB as a catalyst. mdpi.com These examples suggest the feasibility of developing solvent-free synthetic routes for TBATB itself, which would be a significant advancement in its environmentally conscious production.

Comprehensive Spectroscopic and Solid-State Characterization of TBATB for Research

A thorough characterization of TBATB is crucial for confirming its identity and understanding its properties. This involves a combination of advanced spectroscopic and solid-state analysis techniques.

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the presence of the tetrabutylammonium cation. The ¹H NMR spectrum of TBATB shows characteristic signals for the butyl group protons. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of TBATB is often compared with that of the starting material, tetrabutylammonium bromide, to confirm the formation of the tribromide salt. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the compound, which helps in confirming its elemental composition. boffinaccess.comarkat-usa.org

Morphological and Crystalline Analysis (SEM, EDX, Powder XRD, TG/DTA)

Scanning Electron Microscopy (SEM) : SEM is utilized to study the surface morphology of the synthesized TBATB crystals. SEM images have shown that TBATB can have proper alignment and an even distribution of crystalline structures. arkat-usa.orgresearchgate.net

Energy-Dispersive X-ray (EDX) Analysis : EDX analysis is performed in conjunction with SEM to determine the elemental composition of the sample. For TBATB, EDX spectra confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br). arkat-usa.orgresearchgate.net

Powder X-ray Diffraction (XRD) : Powder XRD is a key technique for analyzing the crystalline nature of TBATB. The XRD patterns of TBATB show strong crystalline peaks, confirming its crystalline structure. arkat-usa.orgresearchgate.net The patterns are typically recorded in the 2-theta range of 10–80°. arkat-usa.org

Thermogravimetric/Differential Thermal Analysis (TG/DTA) : TG/DTA provides information about the thermal stability and melting point of TBATB. The thermogravimetric endothermic peak for TBATB is observed around 75°C, which corresponds to its melting point. boffinaccess.com Differential Scanning Calorimetry (DSC), a related technique, shows a melting endotherm with an enthalpy value of 278.6 J/g. boffinaccess.comarkat-usa.org

Below is a table summarizing the characterization data for Tetrabutylammonium Tribromide.

| Analysis Technique | Observation | Reference |

| Melting Point | 74-76 °C | arkat-usa.org |

| ¹H NMR | Confirms presence of tetrabutylammonium cation | chemicalbook.comnih.gov |

| IR Spectroscopy | Confirms functional groups | nih.govchemicalbook.com |

| HRMS | Confirms elemental composition | boffinaccess.comarkat-usa.org |

| SEM | Shows aligned and evenly distributed crystalline structures | arkat-usa.orgresearchgate.net |

| EDX | Confirms presence of C, N, and Br | arkat-usa.orgresearchgate.net |

| Powder XRD | Shows strong crystalline peaks | arkat-usa.orgresearchgate.net |

| TG/DTA | Melting endotherm around 75 °C | boffinaccess.com |

| DSC | Enthalpy of 278.6 J/g | boffinaccess.comarkat-usa.org |

Tetrabutylammonium Tribromide As a Versatile Reagent in Organic Transformations

Regioselective and Stereoselective Bromination Reactions Mediated by TBATB

Tetrabutylammonium (B224687) tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. tandfonline.com Its ability to deliver bromine in a controlled manner is central to its effectiveness in achieving high levels of regioselectivity and stereoselectivity in various bromination reactions.

Electrophilic Aromatic Bromination with Enhanced Regioselectivity (e.g., Para-Substitution)

TBATB has proven to be an exceptional reagent for the regioselective monobromination of activated aromatic compounds, such as phenols and aromatic amines. researchgate.netcdnsciencepub.com When these substrates are treated with TBATB in aprotic, non-basic solvents at room temperature, the reaction proceeds with high yields to give exclusively the para-brominated products. researchgate.net This high degree of para-selectivity is a significant advantage over traditional brominating agents, which often lead to a mixture of ortho and para isomers, and sometimes polybrominated products. tandfonline.com

The reaction of anilines with TBATB in chloroform (B151607) at 20°C consistently yields the corresponding para-bromoanilines in yields often exceeding 90%. tandfonline.com This method is notable for its mild conditions and the fact that it does not require the protection of the amine group, as is often necessary with other bromination methods to prevent over-oxidation or N-bromination. tandfonline.com A proposed mechanism suggests that the tribromide anion (Br₃⁻) itself acts as the electrophile, which accounts for the observed para-regioselectivity. researchgate.netcdnsciencepub.com

Table 1: Para-Bromination of Aromatic Amines with TBATB This table showcases the efficiency and regioselectivity of TBATB in the para-bromination of various aromatic amines.

| Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | 4-Bromoaniline | >90 |

| N-Methylaniline | 4-Bromo-N-methylaniline | >90 |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | >90 |

| 2-Aminopyridine | 2-Amino-5-bromopyridine | >90 |

Data sourced from multiple studies on the bromination of aromatic amines using TBATB. tandfonline.com

Stereocontrolled Addition of Bromine to Unsaturated Systems (Alkenes, Alkynes)

TBATB is also a highly effective reagent for the stereocontrolled addition of bromine to alkenes and alkynes. The reaction with alkynes in chloroform at room temperature leads exclusively to the formation of the corresponding E-1,2-dibromoalkenes in high yields. researchgate.net This stereospecific anti-addition is a key feature of TBATB's reactivity with triple bonds. A proposed mechanism involves a cyclic brominated zwitterionic intermediate that dictates the observed stereochemistry. researchgate.net

Similarly, the addition of bromine to alkenes using TBATB proceeds under mild conditions, yielding the corresponding dibromoalkanes. researchgate.net The stereochemistry of this addition is typically anti, consistent with the formation of a bridged bromonium ion intermediate. The use of TBATB in these reactions offers the advantage of a solid, easily handled reagent and often leads to cleaner reactions with higher yields compared to using molecular bromine. researchgate.net The reaction of para-substituted chalcones with TBATB in aprotic solvents like chloroform results in high yields of the corresponding (α,β)-dibromodihydrochalcones. researchgate.netcdnsciencepub.com

Alpha-Bromination of Carbonyl Compounds and Active Methylene Substrates

The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis, and TBATB provides a mild and efficient method for this purpose. researchgate.netjcsp.org.pk It can be used for the α-monobromination of a variety of ketones, including aryl methyl ketones, under neutral conditions, avoiding the use of harsh acids or bases that are often required with other brominating agents. jcsp.org.pk This method is particularly useful for substrates that are sensitive to acidic or basic conditions.

The reaction of enones with TBATB in the presence of a mild base like potassium carbonate in dichloromethane (B109758) can afford α-bromo enones in good yields. researchgate.net This approach is applicable to both cyclic and acyclic enone systems. The use of TBATB in these reactions offers a high degree of control and selectivity, often minimizing the formation of byproducts.

Table 2: Alpha-Bromination of Carbonyl Compounds with TBATB This table illustrates the application of TBATB for the α-bromination of various carbonyl compounds.

| Substrate | Product | Conditions |

|---|---|---|

| Acetophenone | α-Bromoacetophenone | Room Temperature |

| Cyclohexanone | 2-Bromocyclohexanone | Mild Conditions |

| Chalcone | α-Bromochalcone | Mild Conditions |

| 1,3-Diketones | 2-Bromo-1,3-diketones | Mild Conditions |

Data compiled from various sources on the α-bromination of carbonyls. researchgate.netresearchgate.netjcsp.org.pk

Substrate-Controlled Regioselectivity in Heterocyclic Systems (e.g., Pyrroles)

The electrophilic bromination of pyrroles, particularly those bearing electron-withdrawing groups, can often lead to a mixture of isomers. However, TBATB has been shown to exhibit remarkable substrate-controlled regioselectivity in the bromination of certain pyrrole (B145914) derivatives. acs.orgnih.gov For instance, while the bromination of pyrroles with a C-2 carbonyl substituent typically favors substitution at the C-4 position, the use of TBATB with pyrrole-2-carboxamide substrates can predominantly yield the C-5 brominated product. acs.orgnih.gov

This switch in regioselectivity is highly dependent on the nature of the substituent at the C-2 position. Pyrrole-2-carboxamides, especially mono-N-substituted ones, show excellent regioselectivity for C-5 bromination with TBATB, with ratios greater than 10:1 in favor of the C-5 isomer. acs.org This provides a complementary method to standard brominating agents like N-bromosuccinimide (NBS), which typically favor C-4 bromination for C-2 acylated pyrroles. acs.org This substrate control offers a valuable tool for the selective functionalization of complex pyrrolic structures.

TBATB-Catalyzed Processes in Multicomponent and Cascade Reactions

Beyond its role as a stoichiometric brominating agent, tetrabutylammonium salts, including TBATB, can also function as catalysts in a variety of organic transformations, including multicomponent and cascade reactions.

Applications in Phase Transfer Catalysis for Interfacial Reactions

Tetrabutylammonium bromide (TBAB), the parent salt of TBATB, is a well-established phase-transfer catalyst (PTC). nih.govencyclopedia.pub PTCs are crucial for facilitating reactions between reactants that are present in different immiscible phases, typically an aqueous phase and an organic phase. encyclopedia.pub The tetrabutylammonium cation is lipophilic and can transport anions from the aqueous phase into the organic phase, where the reaction with the organic substrate can occur. encyclopedia.pub

The catalytic activity of tetrabutylammonium salts in phase-transfer catalysis is closely related to the phase behavior of the reaction system. nih.gov In systems containing TBABr, benzene, water, and sodium bromide, the catalytic activity for the reaction of decyl methanesulfonate (B1217627) with sodium bromide was found to be linked to the formation of a third, TBABr-rich liquid phase. nih.gov This suggests that the catalysis may be mediated at the interface, including the microinterface within a microemulsion-like phase. nih.gov The use of tetrabutylammonium salts as phase-transfer catalysts is advantageous due to their low cost, high thermal and chemical stability, and environmentally benign nature. nih.govencyclopedia.pub

Catalytic Acetalization and Protection/Deprotection Strategies

Tetrabutylammonium tribromide (TBATB) serves as an efficient and mild catalyst for the acetalization of carbonyl compounds, a crucial method for protecting aldehyde and ketone functionalities in multi-step organic syntheses. nih.govacs.orgcolab.ws The reagent's effectiveness stems from its ability to generate hydrogen bromide (HBr) in situ when dissolved in an alcohol, which then catalyzes the reaction. organic-chemistry.org This method presents a practical alternative to conventional acid-catalyzed procedures that often necessitate harsh conditions, an excess of reagents, or moisture-sensitive catalysts. acs.orgacs.org

The process typically involves treating a carbonyl compound with a trialkyl orthoformate in the presence of a catalytic quantity of TBATB in absolute alcohol at room temperature. acs.org This approach is notable for its high yields, shorter reaction times, and operational simplicity. nih.govorganic-chemistry.org A significant advantage of the TBATB-catalyzed method is its chemoselectivity; it can selectively protect aldehydes in the presence of ketones. nih.govacs.org This selectivity allows for the differential protection of carbonyl groups within the same molecule, a valuable strategy in complex syntheses.

Furthermore, the mildness of the reaction conditions ensures the stability of various acid-sensitive protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, which might be cleaved under more aggressive acidic conditions. acs.org The versatility of this method is demonstrated by its successful application to a wide range of substrates, including aromatic, aliphatic, and heterocyclic aldehydes and ketones. organic-chemistry.org

Beyond acetalization, TBATB is also employed in other protection/deprotection strategies. For instance, it catalyzes the tetrahydropyranylation (THP protection) of alcohols in dichloromethane. researchgate.net Interestingly, the role of TBATB can be switched from protection to deprotection by simply changing the solvent to methanol (B129727), which facilitates the quantitative removal of the THP group. researchgate.netresearchgate.net This dual function in different solvents highlights the reagent's adaptability.

Table 1: TBATB-Catalyzed Acetalization of Various Carbonyl Compounds This table presents a selection of substrates successfully converted to their corresponding diethyl acetals using a catalytic amount of TBATB in the presence of triethyl orthoformate in absolute ethanol.

| Entry | Substrate (Carbonyl Compound) | Product | Yield (%) |

| 1 | Benzaldehyde | Benzaldehyde diethyl acetal | 95 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde diethyl acetal | 96 |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde diethyl acetal | 94 |

| 4 | Cinnamaldehyde | Cinnamaldehyde diethyl acetal | 92 |

| 5 | Cyclohexanone | Cyclohexanone diethyl acetal | 85 |

| 6 | Acetophenone | Acetophenone diethyl acetal | 88 |

| Data sourced from studies on the catalytic application of TBATB in acetalization. organic-chemistry.org |

Promotion of Oxychalcogenation and Related Addition Reactions

TBATB has emerged as a key catalyst in metal-free, three-component oxychalcogenation reactions of alkenes. organic-chemistry.orgacs.org This process allows for the simultaneous introduction of an oxygen-containing group (hydroxyl or alkoxy) and an organochalcogen (selenium or sulfur) moiety across a double bond, yielding valuable β-hydroxyl or β-alkoxy organochalcogenides. organic-chemistry.orgresearchgate.net These products are significant building blocks in medicinal chemistry, agrochemistry, and materials science. organic-chemistry.org

The reaction typically involves an alkene, a diselenide or thiophenol, and an oxygen-based nucleophile (water or an alcohol), with TBATB acting as the catalyst and dimethylsulfoxide (DMSO) as the terminal oxidant. organic-chemistry.orgacs.org The reaction proceeds under mild conditions, often at around 40°C, and demonstrates high regioselectivity and broad functional group compatibility. organic-chemistry.org

The proposed mechanism suggests that TBATB reacts with the diselenide to form a phenylselenyl bromide intermediate. organic-chemistry.orgacs.org This electrophilic species then reacts with the alkene to generate a seleniranium intermediate, which is subsequently opened by the nucleophilic attack of water or an alcohol to afford the final oxychalcogenated product. organic-chemistry.org The ability to perform this transformation without the need for metal catalysts is a significant advantage, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net

Table 2: TBATB-Catalyzed Three-Component Oxychalcogenation of Alkenes This table illustrates the versatility of the TBATB/DMSO system in the synthesis of β-hydroxy and β-alkoxy organochalcogenides from various alkenes.

| Entry | Alkene | Chalcogen Source | O-Nucleophile | Product | Yield (%) |

| 1 | Styrene | Diphenyl diselenide | H₂O | 2-Hydroxy-1-phenyl-1-(phenylselanyl)ethane | 98 |

| 2 | 4-Methylstyrene | Diphenyl diselenide | H₂O | 1-(4-Methylphenyl)-2-hydroxy-1-(phenylselanyl)ethane | 95 |

| 3 | Styrene | Diphenyl diselenide | Methanol | 2-Methoxy-1-phenyl-1-(phenylselanyl)ethane | 85 |

| 4 | 1-Octene | Diphenyl diselenide | H₂O | 1-(Phenylselanyl)octan-2-ol | 75 |

| 5 | Styrene | Thiophenol | H₂O | 2-Hydroxy-1-phenyl-1-(phenylthio)ethane | 88 |

| Data compiled from research on metal-free oxychalcogenation reactions. organic-chemistry.orgacs.org |

Dual Catalytic Functionalities in Complex Synthetic Sequences

A notable feature of TBATB is its ability to exhibit dual catalytic functionalities within a single, one-pot reaction sequence, thereby streamlining complex syntheses. This capability is exemplified in the metal-free, two-step, one-pot synthesis of α-aminophosphonates starting from alcohols. researchgate.net

Oxidative Transformations and Functional Group Manipulations Utilizing TBATB

Selective Oxidation of Organic Substrates (e.g., Sulfoxides, Alcohols)

Tetrabutylammonium tribromide is a versatile oxidizing agent, capable of selectively transforming various organic functional groups under mild conditions. researchgate.net Its utility is particularly pronounced in the oxidation of sulfides and alcohols.

TBATB, especially when supported on a mesoporous silica (B1680970) material like MCM-48, acts as a highly efficient and recyclable heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides. rsc.orgresearchgate.net Using hydrogen peroxide as a green oxidant in an ethanolic medium, this system achieves rapid conversions (often within 20 minutes) and high yields (85–99%). rsc.org A key advantage is the prevention of over-oxidation to the corresponding sulfones, a common side reaction with many other oxidizing agents. rsc.orgresearchgate.net The heterogeneous nature of the catalyst allows for easy recovery and reuse over multiple cycles without a significant drop in activity. rsc.org

Furthermore, TBATB is effective in the oxidation of alcohols. It can convert benzyl (B1604629) alcohols into their corresponding benzaldehydes. researchgate.net The reaction kinetics suggest that the tribromide ion is the active oxidizing species. researchgate.net This selective oxidation is a fundamental transformation in organic synthesis, providing access to important carbonyl compounds from readily available alcohol precursors.

Table 3: Selective Oxidation of Sulfides to Sulfoxides using TBATB/H₂O₂ This table showcases the efficiency of the TBATB-MCM-48 catalyst for the selective oxidation of various sulfides.

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (min) | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | 20 | 99 |

| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 20 | 98 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 20 | 95 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 20 | 92 |

| Data from studies on heterogeneous catalytic oxidation. rsc.org |

Chemoselective Cleavage of Ethers and Protecting Groups (e.g., TBDMS, THP, DMT Ethers)

TBATB in methanol has proven to be a highly effective reagent for the chemoselective cleavage of various silyl (B83357) and ether protecting groups, which are ubiquitous in modern organic synthesis. organic-chemistry.orgacs.org This method is particularly valued for its mildness, speed, and high yields, offering a practical alternative to harsher deprotection protocols. organic-chemistry.orgacs.org

The primary application in this area is the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgacs.org The reaction is typically carried out by adding a catalytic amount of TBATB to a solution of the TBDMS-protected alcohol in methanol. acs.org The choice of solvent is crucial, with polar protic solvents like methanol being the most effective. acs.orgacs.org The proposed mechanism involves the in situ generation of HBr, which catalyzes the hydrolysis of the silyl ether. organic-chemistry.org

A significant advantage of this system is its remarkable chemoselectivity. It can cleave TBDMS ethers while leaving other common protecting groups, such as isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), and even the more robust tert-butyldiphenylsilyl (TBDPS) ethers, intact. organic-chemistry.orgacs.org The reagent also efficiently deprotects other acid-sensitive groups like tetrahydropyranyl (THP) and 4,4′-dimethoxytrityl (DMT) ethers, the latter being important in nucleoside chemistry. acs.orgnih.gov

The observed order of stability for various protecting groups under these conditions is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT. organic-chemistry.orgacs.org This predictable selectivity allows for the strategic, sequential deprotection of different hydroxyl groups within a complex molecule.

Table 4: Chemoselective Deprotection of Ethers using TBATB in Methanol This table demonstrates the selective cleavage of various protecting groups from different alcohol substrates.

| Entry | Substrate | Protecting Group | Time | Yield (%) |

| 1 | 1-(TBDMS)oxy-dodecane | 1° TBDMS | 10 min | 95 |

| 2 | 2-(TBDMS)oxy-dodecane | 2° TBDMS | 2 h | 92 |

| 3 | 1-(THP)oxy-dodecane | 1° THP | 30 min | 94 |

| 4 | 5'-(DMT)oxy-thymidine | 1° DMT | 5 min | 96 |

| 5 | 1-(TBDPS)oxy-dodecane | 1° TBDPS | No reaction after 24h | >95 (recovered) |

| Data compiled from research on chemoselective deprotection methods. organic-chemistry.orgacs.org |

Condensation and Acylation Processes Facilitated by TBATB

TBATB serves as an efficient catalyst for the direct condensation of carboxylic acids with alcohols to form esters, a fundamental transformation in organic chemistry. researchgate.netsemanticscholar.org This method is particularly attractive because it often proceeds under solvent-free conditions at reflux temperature, avoiding the need for dehydrating agents or special apparatus like Dean-Stark traps to remove the water byproduct. researchgate.netumich.edu

The process is catalyzed by the anhydrous HBr generated in situ from TBATB, which protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol. semanticscholar.org This approach is noted for its operational simplicity, shorter reaction times, and high yields. researchgate.net

A key feature of this protocol is its capacity for chemoselective acylation. researchgate.netsemanticscholar.org For instance, primary alcohols can be selectively acylated in the presence of more sterically hindered secondary alcohols and less nucleophilic phenols. researchgate.netscite.ai This selectivity provides a powerful tool for differentiating between various hydroxyl groups in polyfunctional molecules. Steric factors associated with the carboxylic acid also play a role in the chemoselectivity observed during the acylation of diols. researchgate.net The scope of the reaction is broad, accommodating various alcohols and carboxylic acids, including propionic, isobutyric, and pivalic acids, to furnish the corresponding esters in good to high yields. semanticscholar.org

Table 5: TBATB-Mediated Condensation of Alcohols with Carboxylic Acids This table provides examples of esterification reactions catalyzed by TBATB under solvent-free conditions.

| Entry | Alcohol | Carboxylic Acid | Product (Ester) | Yield (%) |

| 1 | Benzyl alcohol | Acetic acid | Benzyl acetate | 90 |

| 2 | 1-Octanol | Acetic acid | Octyl acetate | 88 |

| 3 | Benzyl alcohol | Propionic acid | Benzyl propionate | 85 |

| 4 | Benzyl alcohol | Pivalic acid | Benzyl pivalate | 82 |

| 5 | 4-Nitrobenzyl alcohol | Acetic acid | 4-Nitrobenzyl acetate | 92 |

| Data sourced from studies on direct condensation reactions. researchgate.netsemanticscholar.org |

Applications in the Synthesis of Complex Organic Molecules

Tetrabutylammonium tribromide (TBATB) has emerged as a significant reagent in the synthesis of complex organic molecules due to its efficacy as a stable, solid, and selective brominating agent. chemimpex.comontosight.aiias.ac.in Its utility extends to acting as a catalyst and facilitating a variety of organic transformations under mild conditions. ontosight.airsc.org The reagent's advantageous properties, such as being easy to handle compared to liquid bromine and its high selectivity, have made it a valuable tool for constructing intricate molecular architectures, including heterocyclic systems and bioactive compounds. ias.ac.inresearchgate.net

Construction of Heterocyclic Scaffolds (e.g., Pyrroles, Quinoxalines, Coumarins, Indoles)

TBATB has proven to be an effective reagent for the synthesis and functionalization of a wide array of heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. mdpi.comnih.govscdi-montpellier.fr

Pyrroles

In the synthesis of functionalized pyrroles, TBATB enables regioselective bromination that can be controlled by the substrate. acs.org Typically, electrophilic bromination of pyrroles with electron-withdrawing groups at the C-2 position favors substitution at the C-4 position. acs.org However, using TBATB with pyrrole-2-carboxamide substrates directs the bromination to the C-5 position with high selectivity. acs.orgnih.gov This substrate-controlled outcome is significant as it provides access to 5-brominated pyrroles, which are valuable synthetic intermediates. acs.org The reaction proceeds efficiently in dichloromethane at room temperature, achieving full conversion of the starting material without the formation of di-brominated byproducts. acs.org

Table 1: Regioselective Bromination of Pyrrole-2-Carboxamides using TBATB This table presents data on the substrate-controlled regioselective bromination of various pyrrole-2-carboxamide substrates using Tetrabutylammonium Tribromide (TBATB), highlighting the ratio of C-4 to C-5 brominated products.

| Substrate (Pyrrole-2-carboxamide) | C-4/C-5 Bromo Product Ratio | Yield | Reference |

|---|---|---|---|

| N-Phenyl-1H-pyrrole-2-carboxamide | 1:6.6 | >95% | acs.org |

| N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide | 1:10 | >95% | acs.org |

| N-(4-chlorophenyl)-1H-pyrrole-2-carboxamide | 1:10 | >95% | acs.org |

| N-Benzyl-1H-pyrrole-2-carboxamide | 1:10 | >95% | acs.org |

Quinoxalines

TBATB is instrumental in the one-pot, three-component synthesis of quinoxaline (B1680401) derivatives. arkat-usa.org A notable application is the synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones, which are formed by reacting 3-acetyl-2H-chromen-2-ones, various o-phenylenediamines, and TBATB. arkat-usa.orgboffinaccess.com This reaction proceeds under green conditions, using polyethylene (B3416737) glycol (PEG-600) as a recyclable solvent. arkat-usa.org The mechanism involves the initial TBATB-mediated α-bromination of the 3-acetylcoumarin (B160212), which then reacts in situ with the o-phenylenediamine (B120857) to form the quinoxaline ring. arkat-usa.org This one-pot method is superior to stepwise approaches in terms of reaction yields. arkat-usa.org Furthermore, TBATB has been used for the highly regioselective C3-bromination or C1,C3-dibromination of pyrrolo[1,2-a]quinoxalines, demonstrating its utility in functionalizing existing quinoxaline systems. rsc.orgrsc.org

Coumarins

The synthesis of coumarin-containing heterocycles often utilizes TBATB as a key reagent. arkat-usa.org As mentioned, the α-bromination of 3-acetylcoumarin with TBATB is the first step in a one-pot synthesis of coumarin-quinoxaline hybrids. researchgate.netarkat-usa.org This transformation is efficient and avoids the direct use of hazardous liquid bromine. researchgate.net Beyond this, TBATB serves as a catalyst in the synthesis of other coumarin-based structures like 3,4-dihydropyrano[c]chromenes. These are produced through a one-pot, three-component reaction of aldehydes, malononitrile, and 4-hydroxycoumarin, where TBATB acts as an efficient catalyst in water or under solvent-free conditions. nih.gov

Table 2: One-Pot Synthesis of 3-(Quinoxalin-2-yl)-2H-chromen-2-ones using TBATB This table showcases examples from the one-pot synthesis of various 3-(quinoxalin-2-yl)-2H-chromen-2-one derivatives, detailing the substrates used, the reaction conditions with Tetrabutylammonium Tribromide (TBATB) in Polyethylene Glycol (PEG-600), and the resulting product yields.

| 3-Acetyl-2H-chromen-2-one Derivative | o-Phenylenediamine Derivative | Conditions | Yield | Reference |

|---|---|---|---|---|

| Unsubstituted | Unsubstituted | PEG-600, 100 °C, 1 h | 94% | arkat-usa.org |

| 6-Chloro | Unsubstituted | PEG-600, 100 °C, 1 h | 96% | arkat-usa.org |

| 6-Bromo | Unsubstituted | PEG-600, 100 °C, 1 h | 95% | arkat-usa.org |

| 6-Chloro | 4,5-Dimethyl | PEG-600, 100 °C, 1.5 h | 94% | arkat-usa.org |

| Unsubstituted | 4-Methyl | PEG-600, 100 °C, 1.5 h | 92% | arkat-usa.org |

Indoles

TBATB serves as a mild and efficient catalyst for the synthesis of bis-indolylmethanes. sigmaaldrich.comtandfonline.com These compounds are formed through the electrophilic substitution reaction of indoles with a variety of aldehydes. tandfonline.comresearchgate.net The reaction proceeds smoothly at room temperature in methanol with only a catalytic amount (5 mol%) of TBATB, making it a more benign alternative to harsh acidic conditions traditionally used for this transformation. tandfonline.com The method is compatible with a wide range of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as aliphatic and heterocyclic aldehydes, consistently providing good to excellent yields. tandfonline.com

Synthesis of Bioactive Molecules and Precursors

Tetrabutylammonium tribromide is frequently employed in the synthesis of molecules and precursors with significant biological activity. mdpi.comnih.gov Many of the heterocyclic scaffolds constructed using TBATB, such as coumarins, quinoxalines, and indoles, are known pharmacophores found in a multitude of medicinally important compounds. mdpi.comarkat-usa.orgtandfonline.com

For instance, bis-indolylmethanes, synthesized catalytically with TBATB, are a class of compounds that includes bioactive metabolites isolated from terrestrial and marine sources. tandfonline.com One such natural product, Vibrindole A, has demonstrated antibacterial activity. tandfonline.com The synthetic routes enabled by TBATB thus provide access to these and other potentially bioactive molecules. tandfonline.com

Coumarin derivatives, which can be synthesized using TBATB-mediated reactions, are known to possess a wide spectrum of pharmacological properties, including antibiotic, anti-viral, anti-inflammatory, and antimicrobial activities. arkat-usa.org Similarly, quinoxaline scaffolds are present in various compounds studied for antitubercular activity. frontiersin.orgnih.gov The use of TBATB in the synthesis of coumarin-quinoxaline hybrids, therefore, represents a strategy for creating molecules with potential dual bioactivity or novel pharmacological profiles. boffinaccess.com

Furthermore, TBATB is used in the synthesis of precursors for flavonoids and other bioactive compounds. organic-chemistry.org It has also been directly applied in the synthesis of compounds identified as potent tubulin polymerization inhibitors and antimicrobial agents, highlighting its role in generating molecules of direct therapeutic interest. chemicalbook.com

Natural Product Synthesis and Modification

The application of tetrabutylammonium tribromide extends to the synthesis and modification of natural products and their precursors. Its role is often to provide a key building block or to perform a specific chemical transformation under mild conditions that are compatible with complex molecular structures.

A direct link to natural products is seen in the synthesis of bis-indolylmethanes, as many of these compounds have been isolated from natural sources like sponges and tunicates. tandfonline.com The TBATB-catalyzed synthesis provides an efficient laboratory route to these naturally occurring molecules. tandfonline.com

TBATB is also used to synthesize chalcones and their derivatives. cdnsciencepub.com Chalcones are important intermediates as they serve as precursors in the biosynthesis and laboratory synthesis of flavones and flavonoids, a large and diverse class of plant natural products known for their antioxidant and other health-benefiting properties. organic-chemistry.orgcdnsciencepub.com The ability of TBATB to selectively brominate aromatic rings in the presence of other functional groups, such as enones, is particularly valuable for creating flavonoid precursors. organic-chemistry.orgrsc.org This chemoselectivity allows for the strategic modification of complex molecules on the path to synthesizing natural products.

Mechanistic Insights and Theoretical Investigations of Tbatb Reactivity

Identification and Role of Active Brominating Species in TBATB-Mediated Reactions

The identity of the precise chemical entity responsible for the brominating and oxidizing capabilities of Tetrabutylammonium (B224687) tribromide (TBATB) has been a subject of significant investigation, with evidence pointing toward both the dissociated tribromide anion (Br₃⁻) and the undissociated ion pair.

In numerous kinetic studies of oxidation and bromination reactions in aqueous acetic acid, the tribromide ion (Br₃⁻) is proposed as the principal reactive species. niscpr.res.inias.ac.inbvmbskkmkadegaon.edu.inias.ac.ingrafiati.comresearchgate.netias.ac.inresearchgate.netresearchgate.net In solution, TBATB can exist in equilibrium, dissociating into the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the tribromide anion. bvmbskkmkadegaon.edu.in This anion can further dissociate into molecular bromine and a bromide ion. ias.ac.inias.ac.inias.ac.inniscpr.res.in To isolate the activity of the tribromide ion, many kinetic experiments are conducted in the presence of excess potassium bromide, which suppresses the further dissociation of Br₃⁻ to molecular bromine (Br₂). ias.ac.inbvmbskkmkadegaon.edu.inias.ac.inias.ac.inniscpr.res.in The consistent reaction kinetics observed under these conditions have led many researchers to conclude that Br₃⁻ is the active oxidant or brominating agent. niscpr.res.inias.ac.inbvmbskkmkadegaon.edu.inias.ac.inresearchgate.net

However, recent computational studies offer a compelling counterargument, suggesting that the undissociated TBATB entity is the true active species, particularly in less polar or aprotic solvents. wuxibiology.comwuxiapptec.com Quantum mechanics (QM) modeling indicates that the free tribromide anion (Br₃⁻) possesses a high Lowest Unoccupied Molecular Orbital (LUMO) energy (calculated at 3.07 eV), which is too high for it to be considered an effective electrophile for reactions occurring at room temperature. wuxibiology.comwuxiapptec.com Calculations of the reaction energy profile for the bromination of phenol (B47542) by the free Br₃⁻ anion show a continuous increase in energy, casting further doubt on its role as the active species. wuxibiology.com

The fundamental reaction mechanism of TBATB with various organic substrates is characterized as an electrophilic attack. bvmbskkmkadegaon.edu.innumberanalytics.com In the bromination of acetophenones, for instance, the mechanism is described as an electrophilic attack of the active brominating species on the substrate to form a transition state, which then yields the α-bromoacetophenone product. bvmbskkmkadegaon.edu.inresearchgate.netresearchgate.net

Kinetic studies provide indirect evidence of the charge transfer processes involved. The effect of solvent polarity on reaction rates suggests that there is considerable charge separation in the transition state, which is more polar than the reactants. ias.ac.inniscpr.res.in This indicates a significant transfer of electron density from the substrate to the brominating species during the formation of the transition state complex.

Computational models provide a more detailed picture of this process at the orbital level. The electrophilic attack is viewed as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich substrate and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic brominating species. wuxibiology.comwuxiapptec.commdpi.com For the undissociated TBATB species, modeling shows the terminal bromine atom (Br-3) approaching the substrate's reactive site, facilitating optimal orbital interaction for bond formation. wuxibiology.com This interaction leads to the formation of an intermediate or transition state characterized by a significant degree of charge transfer.

Comparative Analysis of Tribromide Anion vs. Undissociated TBATB Species

Kinetic and Thermodynamic Studies of TBATB-Initiated Reactions

Kinetic and thermodynamic analyses of TBATB reactions have been instrumental in deciphering the mechanistic pathways, including reaction orders, rate-determining steps, and the energetics of the transition state.

Across a wide range of reactions, including the oxidation of alcohols, diols, amino acids, and organic acids, the reaction is consistently found to be first-order with respect to TBATB. niscpr.res.inias.ac.inbvmbskkmkadegaon.edu.inias.ac.inias.ac.inniscpr.res.in This is evidenced by linear plots of log[TBATB] versus time under pseudo-first-order conditions. ias.ac.inbvmbskkmkadegaon.edu.inniscpr.res.in

The rate-determining step (RDS) is generally the slow decomposition of the pre-formed intermediate complex. bvmbskkmkadegaon.edu.inniscpr.res.in For example, in the oxidation of formic acid, the presence of a substantial primary kinetic isotope effect (kH/kD = 5.85) confirms that the cleavage of the C-H bond occurs in the rate-determining step. niscpr.res.in Similarly, in the oxidation of alcohols, a hydride ion transfer within the intermediate complex is often proposed as the slow step. ias.ac.inias.ac.in

| Substrate | Order in TBATB | Order in Substrate | Proposed Rate-Determining Step | Reference |

|---|---|---|---|---|

| Formic and Oxalic Acids | First | Michaelis-Menten Type | Decomposition of intermediate complex | niscpr.res.in |

| Phosphorus Oxyacids | First | First | Hydride ion transfer | niscpr.res.in |

| Vicinal and Non-vicinal Diols | First | Michaelis-Menten Type | Decomposition of intermediate complex | ias.ac.in |

| p-Substituted Acetophenones | First | Michaelis-Menten Type | Decomposition of intermediate | bvmbskkmkadegaon.edu.in |

| Primary Aliphatic Alcohols | First | Michaelis-Menten Type | Hydride ion transfer in intermediate complex | ias.ac.in |

The study of reaction rates at different temperatures allows for the calculation of activation parameters, including the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), which provide deeper insight into the transition state.

In many TBATB-mediated oxidations, the entropy of activation (ΔS*) is found to be negative. ias.ac.inresearchgate.netniscpr.res.inniscpr.res.in This suggests the formation of a more ordered transition state compared to the reactants. This observation is consistent with a mechanism involving the formation of a cyclic intermediate complex in a pre-equilibrium step, which leads to a loss of degrees of freedom. researchgate.netniscpr.res.inniscpr.res.in For instance, in the oxidation of organic acids and vanadium(IV), the considerable decrease in the entropy of activation points to an ordered transition state between the reactants. researchgate.netniscpr.res.in

The influence of solvent polarity on the reaction rate has been analyzed using the Grunwald-Winstein equation. niscpr.res.in In the oxidation of formic and oxalic acids, the analysis yielded a positive 'm' value (0.78), indicating that the transition state is more polar than the reactants and that considerable charge separation occurs in the rate-determining step. niscpr.res.in This supports a transition state with significant ionic character.

| Substrate | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) at 298 K | Reference |

|---|---|---|---|---|

| Ethanediol | 75.9 ± 0.5 | -62 ± 2 | 94.4 ± 1.0 | ias.ac.in |

| Propane-1,2-diol | 47.1 ± 0.9 | -128 ± 3 | 85.2 ± 0.7 | ias.ac.in |

| Propane-1,3-diol | 85.3 ± 0.8 | -34 ± 3 | 95.4 ± 0.6 | ias.ac.in |

| Methanol (B129727) | 49.6 ± 0.8 | -133 ± 3 | 89.2 ± 0.6 | ias.ac.in |

| Ethanol | 47.5 ± 0.5 | -136 ± 2 | 88.0 ± 0.4 | ias.ac.in |

| 1-Propanol | 46.9 ± 0.4 | -136 ± 1 | 87.4 ± 0.3 | ias.ac.in |

| Oxalic Acid | 85.2 ± 0.9 | -31 ± 3 | 94.5 ± 0.7 | niscpr.res.in |

| Formic Acid | 62.8 ± 0.5 | -92 ± 2 | 90.2 ± 0.4 | niscpr.res.in |

Reaction Order and Rate-Determining Steps

Advanced Computational Chemistry Approaches to TBATB Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for interrogating the reaction mechanisms of TBATB at a molecular level, offering insights that are often inaccessible through experimental methods alone. researchgate.netresearchgate.net

DFT-based reactivity indices have been used to provide a semi-quantitative study of TBATB's reactivity. researchgate.net As discussed previously, a key contribution of DFT has been in resolving the identity of the active brominating species. By calculating and comparing the LUMO energies of the free tribromide anion and the undissociated TBATB ion pair, researchers have built a strong case that the ion pair is the more potent electrophile. wuxibiology.comwuxiapptec.com This approach challenges long-held assumptions from kinetic studies and highlights the importance of the cation in modulating the reactivity of the tribromide anion. wuxibiology.comresearchgate.net

Furthermore, computational modeling has been used to map out entire reaction energy profiles. wuxibiology.com By calculating the energy of the system as the reactants approach and transform into products, it is possible to locate transition structures and estimate activation energies. For the bromination of phenol with a model system (tetramethylammonium tribromide), the activation energy was estimated to be ~25 kcal/mol. wuxibiology.com These calculations can also reveal the geometry of the transition state, showing, for instance, that the terminal bromine atom of the TMABr₃ moiety approaches the para carbon of phenol at an angle close to 90° to enable optimal orbital interaction. wuxibiology.com

Advanced computational approaches also explain the high para-selectivity observed in the bromination of phenols and anilines with TBATB. researchgate.netwuxibiology.com Electrostatic potential energy maps and electron density maps reveal the presence of non-covalent interactions, such as hydrogen bonding, between the substrate and the tetrabutylammonium cation. wuxibiology.com These interactions can anchor the reagent in a specific orientation relative to the substrate, sterically hindering attack at the ortho position and favoring attack at the para position. The calculated activation energy for ortho bromination can be significantly higher than that for para bromination, accounting for the observed high regioselectivity. wuxibiology.com

Quantum Mechanical (QM) Calculations for Reaction Pathways

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the mechanistic behavior of TBATB in bromination reactions. researchgate.net These studies aim to resolve questions that are difficult to answer through experimental methods alone, such as the precise nature of the active brominating species and the energetic profiles of competing reaction pathways. researchgate.netnih.gov

One key area of investigation has been the structure and reactivity of the tribromide ion (Br₃⁻) within the TBATB system. researchgate.net Computational studies have moved beyond the simple assumption that the free Br₃⁻ anion is the sole reactive species. wuxibiology.com QM modeling suggests that the undissociated TBATB ion pair is the active electrophile. Calculations have explored different ways the tetrabutylammonium cation can associate with the tribromide anion. By simplifying the cation to tetramethylammonium (B1211777) (TMA) for computational efficiency, studies have shown that the cation's position significantly impacts the electrophilicity of the tribromide unit. wuxibiology.com The Lowest Unoccupied Molecular Orbital (LUMO) energy, an indicator of electrophilic reactivity, is lower when the cation is associated with the central bromine atom (Br-2) compared to a terminal one (Br-1). wuxibiology.com

Calculated LUMO Energies for TMABr₃ Isomers

| Association of TMA⁺ | LUMO Energy (eV) | Relative Reactivity |

|---|---|---|

| Attached to Terminal Bromine (Br-1) | 0.41 | Less Reactive |

| Attached to Central Bromine (Br-2) | -0.34 | More Reactive |

Data derived from WuXi Biology.[ wuxibiology.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXCVZaw9VNsohguoi2AJp6ECHL23Nx1XBiPY2k_TMqguSmyXerOL2L3W9BJ0xK6KI2Onr_59Aa_4wyC0RrRrB5VH4RpiBxKYnaEO8gkhj6Ifmy7nQmfkbpcktHyswiaZGQe2m7adMj4wylobiG2dd-YLf-UoFVfV06dXCC3OtZ9Fx-KZ8lfVNOcy9GWnbvzzW7)]Furthermore, QM calculations have been used to map the reaction energy profiles for electrophilic aromatic substitution. In the case of phenol bromination, calculations of the reaction energy profile for the approach of TBATB to the para position revealed a transition state with an estimated activation energy of approximately 25 kcal/mol. wuxibiology.com This transition state structure does not involve hydrogen bonding from the phenolic hydrogen, which aligns with the experimental observation that substrates without acidic protons, like N,N-diethylaniline, also undergo selective para-bromination. wuxibiology.com By comparing the activation energies for ortho and para substitution, QM models can quantitatively explain the high regioselectivity observed experimentally.

Calculated Activation Energies for Phenol Bromination by TMABr₃

| Position of Bromination | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| para | ~25 | Favored |

| ortho | ~45 | Disfavored |

Data derived from WuXi Biology.[ wuxibiology.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXCVZaw9VNsohguoi2AJp6ECHL23Nx1XBiPY2k_TMqguSmyXerOL2L3W9BJ0xK6KI2Onr_59Aa_4wyC0RrRrB5VH4RpiBxKYnaEO8gkhj6Ifmy7nQmfkbpcktHyswiaZGQe2m7adMj4wylobiG2dd-YLf-UoFVfV06dXCC3OtZ9Fx-KZ8lfVNOcy9GWnbvzzW7)]These computational investigations provide a detailed picture of the reaction mechanism, suggesting that the reaction proceeds via an optimal orbital interaction where the terminal bromine atom of TBATB approaches the para carbon at an angle close to 90° relative to the plane of the phenol ring. wuxibiology.com DFT methods have also been applied to explore the mechanism of CO₂ cycloaddition reactions catalyzed by TBAB-based deep eutectic solvents, indicating that synergistic effects between hydrogen bonds and the nucleophilic bromide anion can significantly lower the energy barrier for the ring-opening process. bohrium.com

Simulation of Solvent Effects on TBATB Reactivity and Selectivity

Solvents are an integral part of many organic reactions and can substantially influence reagent behavior, reactivity, and selectivity. researchgate.net Computational simulations are crucial for understanding these influences at a molecular level. For TBATB, a computational assessment of important reactivity parameters in various solvent systems has been performed to rationalize the interplay between solvent choice and reaction efficiency. researchgate.net

The effect of the solvent on reaction rates is a classic area of study. For the oxidation of amino acids by TBATB, experimental kinetics show that the rate of reaction increases with an increase in the polarity of the medium, which is attributed to the better solvation of ionic species and the facilitation of zwitterion formation in the amino acid substrates. ias.ac.in Similarly, in the bromination of chalcones, the rate of reaction with the tribromide ion is influenced by the solvent's dielectric constant. researchgate.net

Computational models, such as the Solvation Model based on Density (SMD), can simulate these effects. For instance, in the regioselective bromination of acylated pyrroles, modeling the reaction in the gas phase versus with a solvent model showed a significant shift in selectivity. acs.org Calculations of "Bromenium Affinities" at different positions of the pyrrole (B145914) ring in both gas phase and with the SMD model for the solvent demonstrated that the solvent can alter the relative reactivity of different sites on the substrate. acs.org

Calculated Bromenium Affinities (kcal/mol) for Acylated Pyrroles

| Compound | Position | Gas Phase | Solvent Model (SMD) |

|---|---|---|---|

| N-H Pyrrole Carboxamide (1) | C-4 | -31.9 | -34.1 |

| C-5 | -32.9 | -33.8 | |

| N-Methyl Pyrrole Carboxamide (3) | C-4 | -33.5 | -35.4 |

| C-5 | -33.3 | -35.7 |

Data derived from The Journal of Organic Chemistry.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ02kbbAb4GvVZrDLkUnCxJIdp38ECEeuJu4afizgxxghDZZLK_vfiM9IvOO2yeXdG3heQpVJ9cW21vftIsL8fQJ6sW3q5xe_CVe1aYEiVJA8puyN2WiQxw2ST2uSKnxHxOaOjegcdbGxPdA%3D%3D)] Note: Blue numbers in the original source correspond to the Solvent Model data. A lower (more negative) value indicates a higher affinity for bromination.Classical molecular dynamics simulations have also been used to study the fine details of hydrogen bond interactions in eutectic mixtures containing tetrabutylammonium bromide. These simulations show that in a mixture with octanol (B41247), some of the hydrogen bonds of pure octanol are replaced by weaker hydrogen bonds formed with the bromide anion. nih.gov This interaction causes the ionic couple to become more separated. nih.gov Such detailed simulations provide a microscopic picture that helps explain macroscopic properties and reactivity in different solvent environments. nih.govrepositorioinstitucional.mx

Molecular Modeling of Substrate-Reagent Interactions and Stereochemical Outcomes

Molecular modeling is a powerful technique for visualizing and analyzing the three-dimensional interactions between a reagent and a substrate, which are fundamental to understanding reaction selectivity and stereochemical outcomes. nih.govnih.gov The widely accepted model for stereoselectivity involves at least three-point interactions between a receptor (reagent) and a substrate, which dictates the preferential binding of one enantiomer or the selective formation of one stereoisomer. nih.gov

In the context of TBATB, molecular modeling has been applied to rationalize the high para-regioselectivity observed in the bromination of activated aromatic rings like phenols. wuxibiology.com QM-based modeling of the reaction's transition state shows a specific geometric arrangement where the TBATB molecule approaches the substrate. This calculated structure, where the terminal bromine atom interacts with the para carbon of the phenol, is energetically much more favorable than the corresponding structure for ortho attack, thus explaining the observed product distribution. wuxibiology.com

Modeling can also elucidate the factors controlling regioselectivity in more complex heterocyclic systems. In the bromination of a series of acylated pyrroles, the selectivity between the C-4 and C-5 positions was found to be highly dependent on the nature of the acyl substituent on the pyrrole nitrogen. acs.org Computational modeling supported the experimental findings, showing that electronic and steric factors of the substrate dictate the preferred site of attack by the brominating agent. acs.org

The stereochemical outcome of reactions involving TBATB can also be rationalized through transition state modeling. For example, in selenium-mediated reactions where stereochemistry is a key factor, the outcome is often determined by a five-center transition state. uni-regensburg.de The steric repulsion between substituents on the reagent and the substrate within this transition state assembly determines which diastereomeric pathway is favored. uni-regensburg.de While this specific example does not involve TBATB directly as the chiral agent, the principles of modeling substrate-reagent interactions to predict stereochemistry are general and applicable. Understanding these non-covalent interactions is crucial for designing selective synthetic methods. sapub.org

Green Chemistry Paradigm and Sustainable Applications of Tetrabutylammonium Tribromide

TBATB as an Environmentally Benign Alternative to Conventional Brominating Agents

TBATB presents a safer and more manageable substitute for conventional brominating agents like liquid bromine and N-bromosuccinimide (NBS). nbinno.comarkat-usa.org Liquid bromine is notoriously corrosive and toxic, posing significant handling, storage, and transportation challenges. arkat-usa.org TBATB, in contrast, is a stable, crystalline solid, which simplifies stoichiometric measurements and enhances safety. nbinno.comarkat-usa.orgchem-soc.sisemanticscholar.org Its use mitigates the environmental hazards associated with volatile and hazardous bromine, which can produce corrosive hydrogen bromide (HBr) as a byproduct, leading to environmental pollution. researchgate.net

The advantages of TBATB extend to its reaction selectivity and efficiency. nbinno.com It has been successfully employed for the α-bromination of 3-acetylcoumarin (B160212), demonstrating its efficacy as a benign brominating agent. researchgate.net Furthermore, TBATB allows for the selective bromination of activated aromatic rings even in the presence of olefinic double bonds, a level of selectivity that can be difficult to achieve with traditional reagents. ias.ac.in The development of methods to synthesize TBATB itself under environmentally benign conditions, for instance, using hydrogen peroxide and a catalyst, further enhances its green credentials by avoiding the use of elemental bromine in its preparation. ias.ac.inpsu.edu

Key advantages of TBATB over traditional brominating agents include:

Safety and Handling: As a stable, non-volatile crystalline solid, TBATB is easier and safer to handle than liquid bromine. nbinno.comchem-soc.sisemanticscholar.org

Stoichiometric Control: Its solid nature allows for precise measurement, which is often difficult with volatile liquid bromine. arkat-usa.org

Reduced Byproducts: It minimizes the formation of corrosive HBr gas. researchgate.net

High Selectivity: It demonstrates high selectivity in various bromination reactions, such as the monobromination of activated aromatic compounds. nbinno.comresearchgate.net

Design of Green Synthetic Protocols Using TBATB

The unique properties of TBATB have facilitated the design of various green synthetic protocols that emphasize milder reaction conditions, reduced solvent use, and improved atom economy through one-pot and multicomponent strategies.

A significant aspect of green chemistry is the use of mild reaction conditions and the reduction or elimination of volatile organic solvents. acgpubs.orgresearchgate.net TBATB has proven to be highly effective in this regard. Many reactions involving TBATB can be carried out at room temperature, and it has been successfully used in solvent-free protocols, either by grinding the reactants together or under microwave irradiation. arkat-usa.orgchem-soc.siresearchgate.net

Solvent-free brominations using TBATB under microwave conditions have been shown to be facile, affording products in high yields within very short reaction times. chem-soc.siresearchgate.net This approach not only eliminates the need for solvents but also significantly reduces reaction times and energy consumption compared to conventional heating methods. chem-soc.si For instance, the bromination of various organic substrates under solvent-free microwave irradiation was completed in minutes, whereas conventional heating at the same temperature showed no reaction in the same timeframe. chem-soc.si The use of recyclable and non-volatile solvents like polyethylene (B3416737) glycol (PEG-600) has also been explored, further contributing to the green nature of these protocols. arkat-usa.orgresearchgate.net

Table 1: Comparison of Reaction Conditions for Bromination with TBATB

| Substrate Type | Reaction Condition | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Various organic substrates | Microwave irradiation (40% power, 90°C) | Solvent-free | Minutes | Moderate to high | chem-soc.si |

| 3-acetyl-2H-chromen-2-ones | Stirring at room temperature | PEG-600 | 2 hours | High | arkat-usa.org |

| Aromatic compounds | Thermal (60±5°C) | Solvent-free | Varies | Good to excellent | acgpubs.org |

One-Pot and Multicomponent Strategies for Enhanced Atom Economy

One-pot syntheses and multicomponent reactions (MCRs) are hallmarks of green chemistry as they enhance atom economy by incorporating most or all atoms from the starting materials into the final product, minimizing waste. researchgate.netnih.govmdpi.com These strategies also reduce the number of operational steps, saving time, energy, and resources associated with intermediate purification. arkat-usa.orgresearchgate.netnih.gov

TBATB has been effectively utilized as a catalyst or reagent in several one-pot and multicomponent reactions. For example, it has been used for the efficient one-pot synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones from 3-acetyl-2H-chromen-2-ones and o-phenylenediamines. arkat-usa.orgresearchgate.net In this reaction, TBATB acts as a brominating agent in situ, and the subsequent reaction occurs in the same vessel, leading to higher yields compared to the stepwise method. arkat-usa.orgresearchgate.net Similarly, TBATB has been employed as a catalyst for the one-pot, three-component synthesis of highly functionalized piperidines, highlighting its versatility in facilitating complex molecular constructions in an environmentally benign manner. researchgate.netiitg.ac.in

The mechanism in these one-pot reactions often involves TBATB generating a bromo-intermediate which then reacts in situ with other components. arkat-usa.org This circumvents the need to isolate the often lachrymatory and unstable bromo-intermediates.

Table 2: Examples of One-Pot and Multicomponent Reactions using TBATB

| Reaction Type | Product | Key Features | Reference |

|---|---|---|---|

| One-pot, three-component | 3-(quinoxalin-2-yl)-2H-chromen-2-ones | Environmentally benign, superior yield to stepwise synthesis | arkat-usa.orgresearchgate.net |

| One-pot, multicomponent | Highly functionalized piperidines | Atom economy, mild conditions, good yields | researchgate.net |

| One-pot, pseudo three-component | 1,8-dioxo-octahydroxanthene derivatives | Solvent-free conditions, excellent yields | nih.gov |

Comparative Efficacy and Environmental Footprint Assessment of TBATB

When compared to other brominating agents, TBATB often demonstrates superior or comparable efficacy with a reduced environmental footprint. For instance, in the bromination of various organic substrates, TBATB and cetyltrimethylammonium tribromide (CTMATB) were found to be more efficient in terms of yield than other quaternary ammonium (B1175870) tribromides. acgpubs.org While CTMATB sometimes offers shorter reaction times and higher yields, TBATB remains a highly effective and widely applicable "green" brominating reagent. researchgate.net

Emerging Research Frontiers and Interdisciplinary Applications of Tetrabutylammonium Tribromide

Development of Novel Materials through TBATB-Mediated Processes

The unique reactivity of TBATB has positioned it as a key reagent in the development of new materials with precisely controlled properties. Its applications range from the functionalization of polymers to the directed synthesis of intricate nanomaterials.

TBATB is utilized in polymer chemistry for the synthesis of brominated polymers, which are important in materials science, particularly for applications such as flame retardants. chemimpex.com The compound serves as an efficient and safer source of bromine compared to its elemental liquid form, allowing for the controlled introduction of bromine atoms into polymer backbones. globallinker.comresearchgate.net

A notable application is in the post-modification of hydroxyl-containing polymers. rsc.org For instance, research has demonstrated a method for the facile and efficient bromination of polymers like poly(2-hydroxylethyl methacrylate) (PHEMA). In this process, a combination of reagents, including a bromine source like tetrabutylammonium (B224687) bromide (TBAB), which is a precursor to TBATB, can quantitatively transform hydroxyl (-OH) groups into bromo (-Br) groups. rsc.org This methodology enables the creation of well-defined brominated polymers and copolymers, such as poly(2-bromoethyl methacrylate) (PBEMA), at room temperature, paving the way for a universal approach to synthesizing a diverse range of functional brominated polymers. rsc.org

In the field of nanotechnology, TBATB has emerged as a crucial additive in the synthesis of nanomaterials with high-precision characteristics. A significant breakthrough is its use in the production of silver nanowires (AgNWs) with ultrahigh aspect ratios. researchgate.netnih.gov Silver nanowires are highly sought after for creating flexible transparent conductive films used in touch screens and displays. nih.govacs.org

The addition of TBATB to the synthesis process has been shown to be beneficial for both the initial generation of silver seeds and the subsequent growth and expansion of the nanowires. researchgate.netnih.gov This directed synthesis allows for the fabrication of AgNWs with exceptional dimensions and properties, which are critical for high-performance flexible electronics. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Highest Aspect Ratio | ~4000 | Enhances electrical conductivity in nanowire networks. |

| Average Length | ~72 µm | Contributes to lower resistance over larger surface areas. |

| Sheet Resistance of Film | 22.4 Ω/sq | Indicates excellent electrical conductivity for an electrode. |

| Transmittance of Film | 87.71% | Demonstrates high transparency suitable for display applications. |

Synthesis of Brominated Polymers with Tailored Properties

Advanced Applications in Analytical Chemistry for Substance Detection and Quantification

TBATB's role in analytical chemistry is multifaceted, serving both as a reagent in analytical methods and as a subject of advanced analytical characterization to ensure its quality and efficacy. chemimpex.com Its ability to react selectively with specific functional groups makes it a valuable tool for researchers in quality control and environmental analysis. chemimpex.com Furthermore, the chemoselective nature of TBATB-mediated reactions, such as the cleavage of tert-butyldimethylsilyl (TBDMS) ethers while other protecting groups remain intact, is crucial for the separation and identification of compounds in complex mixtures. sigmaaldrich.com

Advanced analytical techniques are employed to extensively characterize TBATB itself, ensuring its suitability for high-precision applications. boffinaccess.com These methods include:

Scanning Electron Microscopy (SEM): Used to analyze the external morphology and texture of the crystalline solid. boffinaccess.com

Energy Dispersive X-Ray Analysis (EDX): Employed to determine the elemental composition of the material, confirming the presence and ratio of constituent elements. boffinaccess.com

Thermo Gravimetric/Differential Thermal Analysis (TG/DTA): These analyses are used to assess the thermal stability of TBATB, identifying its melting point and decomposition behavior under heat, which is critical for its safe handling and application in synthesis. boffinaccess.com

The use of these analytical methods ensures the purity and consistency of TBATB, which in turn guarantees its reliability as a reagent in sensitive analytical and synthetic procedures. boffinaccess.com

Explorations in Biological Research as Chemical Probes or Markers

The application of TBATB is also being explored in biological research. chemimpex.com There is potential for its use in the development of brominated compounds that can function as specialized probes or markers for biochemical assays. chemimpex.com By using TBATB to selectively introduce a heavy bromine atom into a biologically relevant molecule, researchers can create derivatives that are more easily detected or imaged. This can aid in the study and understanding of complex biological systems and pathways. chemimpex.com

Future Prospects for TBATB in Catalysis and Complex Chemical Synthesis

The future of TBATB in chemical synthesis appears bright, driven by its efficacy, safety profile, and versatility as both a reagent and a catalyst. rsc.org It is widely regarded as a green and easy-to-handle alternative to hazardous liquid bromine. researchgate.netarkat-usa.org Its role as a phase-transfer catalyst enhances reaction efficiency between different phases, a crucial aspect in industrial chemical processes. chemimpex.com

TBATB catalyzes a myriad of organic transformations, often with high selectivity and under mild conditions. rsc.orgrsc.org This broad applicability makes it a cornerstone reagent for constructing complex molecular architectures.

| Reaction Type | Description | Reference(s) |

|---|---|---|

| Acetalization | Catalyzes the protection of carbonyl compounds as acetals via the in-situ generation of HBr. | organic-chemistry.orgacs.org |